REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[C:7](=[O:8])[CH2:6][C:5](=O)[CH2:4][O:3]1.S(=O)(=O)(O)O.[NH3:16]>C(O)C>[NH2:16][C:5]1[CH2:4][O:3][C:2]([CH3:10])([CH3:1])[C:7](=[O:8])[CH:6]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(CC1=O)=O)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with 10% methanol in dichloromethane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(C(OC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |